molecular formula C18H13N5O2 B2858222 6-hydroxy-N-(2-(imidazo[1,2-a]pyridin-2-yl)phenyl)pyrimidine-4-carboxamide CAS No. 1797642-79-5

6-hydroxy-N-(2-(imidazo[1,2-a]pyridin-2-yl)phenyl)pyrimidine-4-carboxamide

Cat. No. B2858222
CAS RN: 1797642-79-5
M. Wt: 331.335
InChI Key: BZYITSKLOMPCJY-UHFFFAOYSA-N
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Description

Imidazo[1,2-a]pyridine is an important fused bicyclic 5–6 heterocycle and is recognized as a “drug prejudice” scaffold due to its wide range of applications in medicinal chemistry . This moiety is also useful in material science because of its structural character .


Synthesis Analysis

The synthesis of imidazo[1,2-a]pyridines has been achieved through various strategies such as condensation, multicomponent reactions, oxidative coupling, tandem reactions, aminooxygenation, and hydroamination reactions . A CuI-catalyzed aerobic oxidative synthesis of imidazo[1,2-a]pyridines from 2-aminopyridines and acetophenones is one of the methods that has been reported .


Chemical Reactions Analysis

Imidazo[1,2-a]pyridines can undergo a variety of chemical reactions. For example, a copper(I)-catalyzed aerobic oxidative coupling of ketoxime acetates with simple pyridines for the synthesis of imidazo[1,2-a]pyridines has been reported .

Scientific Research Applications

Antibacterial Activity

Imidazole-containing compounds, such as the one , have been found to possess antibacterial properties . They could potentially be used in the development of new antibacterial drugs .

Antifungal Activity

Similarly, these compounds have also shown antifungal activity . This suggests they could be used in the treatment of various fungal infections .

Antiviral Activity

Imidazole derivatives have been found to exhibit antiviral properties . This makes them potential candidates for the development of antiviral drugs .

Anti-inflammatory Properties

These compounds have also been found to have anti-inflammatory properties . They could potentially be used in the treatment of conditions characterized by inflammation .

Anticancer Activity

Some studies have proposed the use of imidazole-pyridine derivatives for the treatment of cancer . In one study, a series of new 6-(imidazo[1,2-a]pyridin-6-yl)quinazoline derivatives were designed and synthesized, and most of the synthetic compounds showed submicromolar anticancer activity .

Treatment of Cardiovascular Diseases

Imidazole-pyridine derivatives have also been proposed for the treatment of cardiovascular diseases . This suggests they could be used in the development of new cardiovascular drugs .

Treatment of Alzheimer’s Disease

These compounds have also been suggested for use in the treatment of Alzheimer’s disease . This indicates they could potentially be used in the development of new Alzheimer’s drugs .

Inhibitory Activities against Acetyl Cholinesterase, Butrylcholinesterase, and Lipoxygenase

A series of new N-(4-(imidazo[1,2-a]pyridin-2-yl)phenyl)cinnamamide derivatives were synthesized and their inhibitory activities against acetyl cholinesterase, butrylcholinesterase, and Lipoxygenase were evaluated . This suggests they could be used in the development of new drugs targeting these enzymes .

properties

IUPAC Name

N-(2-imidazo[1,2-a]pyridin-2-ylphenyl)-6-oxo-1H-pyrimidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13N5O2/c24-17-9-14(19-11-20-17)18(25)22-13-6-2-1-5-12(13)15-10-23-8-4-3-7-16(23)21-15/h1-11H,(H,22,25)(H,19,20,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BZYITSKLOMPCJY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=CN3C=CC=CC3=N2)NC(=O)C4=CC(=O)NC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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